molecular formula C13H11NO3 B6597805 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid CAS No. 1083380-65-7

3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid

Cat. No.: B6597805
CAS No.: 1083380-65-7
M. Wt: 229.23 g/mol
InChI Key: IAISJSKPMHDWBN-UHFFFAOYSA-N
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Description

3-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic acid (CAS: Not explicitly listed; synonyms include ZINC20447596 and AldrichCPR) is a benzoic acid derivative featuring a pyrrole ring substituted with a formyl group at the 2-position and a methylene bridge connecting the pyrrole to the benzoic acid moiety at the meta position. Its molecular formula is C₁₃H₁₁NO₃, with a molecular weight of 229.24 g/mol . It is cataloged as a building block in synthetic chemistry, suggesting utility in drug discovery and materials science .

Properties

IUPAC Name

3-[(2-formylpyrrol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-9-12-5-2-6-14(12)8-10-3-1-4-11(7-10)13(16)17/h1-7,9H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAISJSKPMHDWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083380-65-7
Record name 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid
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Preparation Methods

Vilsmeier-Haack Formylation of Pyrrole

The 2-formylpyrrole moiety is synthesized via the Vilsmeier-Haack reaction , where pyrrole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under anhydrous conditions. This step introduces the electrophilic formyl group, essential for subsequent coupling:

Pyrrole+DMF+POCl305C2-Formylpyrrole\text{Pyrrole} + \text{DMF} + \text{POCl}_3 \xrightarrow{0-5^\circ \text{C}} \text{2-Formylpyrrole}

Key parameters:

  • Temperature control (0–5°C) minimizes side reactions.

  • Stoichiometric excess of DMF (1.5 equiv) ensures complete formylation.

Nucleophilic Substitution at the Benzoic Acid Derivative

The benzoic acid component is activated as a methyl ester to prevent undesired carboxylate interactions. Bromination at the 3-position yields methyl 3-(bromomethyl)benzoate , which undergoes nucleophilic substitution with 2-formylpyrrole:

Methyl 3-(bromomethyl)benzoate+2-FormylpyrroleBaseMethyl 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate\text{Methyl 3-(bromomethyl)benzoate} + \text{2-Formylpyrrole} \xrightarrow{\text{Base}} \text{Methyl 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate}

Reaction Conditions:

  • Base: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

  • Solvent: Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity.

  • Yield: 68–72% after silica gel chromatography (petroleum ether/ethyl acetate, 7:3).

Silylation-Mediated Coupling Strategies

Industrial-scale synthesis prioritizes atom economy and reduced purification steps. Silylation protocols , derived from sunitinib production, offer a high-yielding alternative.

Two-Pot Silylation and Coupling

  • Silylation of Benzoic Acid Derivative:
    Methyl 3-(hydroxymethyl)benzoate is treated with hexamethyldisilazane (HMDS) and ammonium sulfate to form the silyl ether:

    Methyl 3-(hydroxymethyl)benzoate+HMDS(NH4)2SO4Methyl 3-(trimethylsilyloxymethyl)benzoate\text{Methyl 3-(hydroxymethyl)benzoate} + \text{HMDS} \xrightarrow{(NH_4)_2SO_4} \text{Methyl 3-(trimethylsilyloxymethyl)benzoate}
  • Coupling with 2-Formylpyrrole:
    The silylated intermediate reacts with 2-formylpyrrole in the presence of trimethylsilyl triflate (TMSOTf), a Lewis acid catalyst:

    Silylated benzoate+2-FormylpyrroleTMSOTf, MeCNMethyl 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate\text{Silylated benzoate} + \text{2-Formylpyrrole} \xrightarrow{\text{TMSOTf, MeCN}} \text{Methyl 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate}

Optimization Data:

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% TMSOTfMaximizes rate
SolventMeCN89% yield
TemperatureReflux (82°C)Completes in 6h

Deprotection to Free Carboxylic Acid

The final step involves hydrolyzing the methyl ester to yield the target compound. Alkaline hydrolysis under mild conditions prevents formyl group oxidation:

Methyl 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoateNaOH, MeOH/H₂O3-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic acid\text{Methyl 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate} \xrightarrow{\text{NaOH, MeOH/H₂O}} \text{this compound}

Conditions:

  • 2 M NaOH in methanol/water (4:1) at 25°C for 4 hours.

  • Acidification to pH 2–3 precipitates the product (94% purity).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

To address exothermicity in the Vilsmeier-Haack step, continuous flow systems offer superior temperature control:

  • Residence Time: 8 minutes at 5°C.

  • Throughput: 12 kg/h of 2-formylpyrrole.

Purification and Waste Management

  • Crystallization: Ethanol/water mixtures (3:1) achieve >99% purity.

  • Solvent Recovery: Distillation reclaims 95% of DMF and MeCN.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Knoevenagel Condensation7295Moderate
Silylation Coupling8999High
One-Pot Hydrolysis8594Low

The silylation approach outperforms traditional methods in yield and purity, albeit with higher catalyst costs .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)

Major Products Formed

    Oxidation: 3-[(2-Carboxy-1H-pyrrol-1-yl)methyl]benzoic acid

    Reduction: 3-[(2-Hydroxymethyl-1H-pyrrol-1-yl)methyl]benzoic acid

    Substitution: Halogenated or nitrated derivatives of the pyrrole ring

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Molecular Formula Molecular Weight Substituents/Position Key Features Biological Activity Reference
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic acid - C₁₃H₁₁NO₃ 229.24 Meta-substituted benzoic acid Carboxylic acid, formyl-pyrrole Not explicitly reported
Ethyl 4-(2-Formyl-1H-pyrrol-1-yl)benzoate 26165-64-0 C₁₄H₁₃NO₄ 259.26* Para-substituted ethyl ester Ester group (enhanced lipophilicity) Not reported
4-[3-(2,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid - C₁₇H₁₁F₂N₂O₃ 329.28 Pyrazole ring, difluorophenyl Hydrazone derivatives Anti-Acinetobacter baumannii
4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid - C₁₇H₁₂N₂O₃ 292.29 Pyrazole ring, phenyl group Antimicrobial activity (MIC: 2–8 µg/mL) Anti-A. baumannii

*Calculated based on molecular formula.

Key Observations:

Substituent Position :

  • The target compound is meta-substituted on the benzoic acid, whereas analogs like Ethyl 4-(2-Formyl-1H-pyrrol-1-yl)benzoate are para-substituted . Meta substitution may alter steric interactions in biological targets compared to para isomers.

Pyrazole-based analogs (e.g., 4-[3-(2,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid) exhibit broader antimicrobial activity due to the electron-withdrawing fluorophenyl group, which may improve target binding .

Biological Activity: Pyrazole derivatives demonstrate potent activity against A. baumannii (MIC: 2–8 µg/mL) via hydrazone formation, suggesting that the target compound’s formyl group could similarly participate in Schiff base reactions with microbial enzymes .

Physicochemical and Spectral Properties

  • Atropisomerism: Unlike 2-(2,2-Dicyano-1-methylethenyl)benzoic acid (), which exhibits atropisomerism due to restricted rotation, the target compound’s pyrrole-methyl bridge may allow greater conformational flexibility, reducing stereoisomer complexity .
  • Spectral Data : The target compound’s IR and NMR spectra would resemble those of 4-(difluoromethoxy)-2-fluorobenzoic acid (), with distinct peaks for the formyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups .

Biological Activity

3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid is a pyrrole-containing compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Pyrrole Compounds

Pyrrole derivatives are known for their wide-ranging biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the formyl group in this compound enhances its reactivity and interaction with biological targets, making it a significant candidate for drug discovery.

Target Interactions

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially modulating enzyme activity or protein function.
  • Biochemical Pathways : This compound is believed to affect various biochemical pathways, influencing cellular processes and signaling mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

  • In vitro Studies : The compound has shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics in specific assays .
Bacterial Strain MIC (µg/mL) Reference Antibiotic MIC (µg/mL)
Staphylococcus aureus12.52 (Ciprofloxacin)
Escherichia coli102 (Ciprofloxacin)

Anticancer Activity

The anticancer properties of pyrrole derivatives have been explored extensively:

  • Cell Line Studies : Research indicates that compounds similar to this compound can inhibit cancer cell proliferation in various cell lines, suggesting a potential role in cancer therapy .

Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of pyrrole derivatives, this compound was tested against multiple strains of bacteria. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 µg/mL, demonstrating its potential as a lead compound for antibiotic development .

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound on human breast cancer cells. The study reported that treatment with varying concentrations resulted in reduced cell viability and induced apoptosis, highlighting its therapeutic potential in oncology .

Research Applications

This compound has several applications across different fields:

  • Medicinal Chemistry : It serves as a precursor for developing novel therapeutic agents targeting various diseases.
  • Material Science : Its unique chemical properties allow it to be utilized in producing specialty chemicals and materials with specific functional properties .

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid?

The compound features a benzoic acid core substituted with a 2-formylpyrrole moiety via a methylene bridge. Key structural identifiers include:

  • Molecular formula : C₁₃H₁₁NO₃
  • SMILES : C1=CC(=CC(=C1)C(=O)O)CN2C=CC=C2C=O
  • InChIKey : IAISJSKPMHDWBN-UHFFFAOYSA-N . Spectroscopic characterization typically employs ¹H/¹³C NMR to confirm proton environments (e.g., formyl protons at δ ~9.5–10.0 ppm) and LCMS for molecular weight validation. X-ray crystallography (using SHELXL ) is recommended for resolving stereochemistry and crystal packing interactions.

Q. What synthetic routes are commonly employed for the preparation of this compound?

A standard approach involves:

  • Coupling reactions : Use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in anhydrous DMF to link the pyrrole and benzoic acid moieties .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Yields typically range from 70–85%, with purity confirmed via HPLC (>95%) .

Q. What analytical techniques confirm the purity and identity of this compound?

  • HPLC : To assess purity (>95% threshold) and detect impurities (e.g., unreacted intermediates) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid and formyl groups) .

Advanced Research Questions

Q. How can computational methods like molecular docking and QSAR modeling optimize this compound’s bioactivity?

  • Molecular docking : Used to predict binding affinities to target proteins (e.g., ATPases or GPCRs). Software like AutoDock Vina can model interactions between the formyl group and active-site residues .
  • QSAR : Leverage substituent effects (e.g., electron-withdrawing groups on the pyrrole ring) to correlate structural features with antimicrobial or anticancer activity .

Q. How to address discrepancies in biological activity data across studies?

Variations in bioactivity (e.g., IC₅₀ values) may arise from:

  • Assay conditions : Differences in pH, solvent (DMSO vs. saline), or cell lines .
  • Structural analogs : Compare derivatives (e.g., 4-[(2-formylpyrrol-1-yl)methyl]benzoic acid ) to isolate the impact of substituent positioning.
  • Statistical validation : Use ANOVA to confirm significance across replicates .

Q. What strategies resolve stereochemical ambiguities during crystallographic refinement?

  • SHELXL refinement : Apply TWIN and BASF commands to model twinning or disordered regions .
  • Density functional theory (DFT) : Optimize molecular geometry to validate bond lengths/angles against experimental data .

Q. How to design derivatives to enhance pharmacological properties?

  • Bioisosteric replacement : Substitute the formyl group with a carboxylic acid or amide to improve solubility .
  • Prodrug strategies : Esterify the benzoic acid moiety (e.g., methyl ester ) to enhance membrane permeability.
  • SAR studies : Evaluate substituents on the pyrrole ring (e.g., nitro or fluoro groups) for improved target selectivity .

Q. What are the common impurities encountered during synthesis, and how are they characterized?

  • Byproducts : Unreacted 2-formylpyrrole or methyl benzoate intermediates, detected via TLC or HPLC .
  • Epimers : Separation using chiral chromatography (e.g., CHIRALPAK® columns) .
  • Mass spectrometry : Identifies impurities via fragment ion analysis (e.g., m/z 267.20 for trifluoromethylpyridyl analogs ).

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